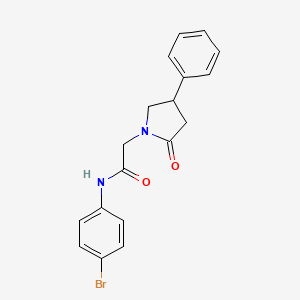
Dfldehprosta
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dfldehprosta: is a synthetic compound that has garnered significant attention in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dfldehprosta typically involves a multi-step process that includes the following steps:
Initial Formation: The starting materials are subjected to a series of reactions, including condensation and cyclization, to form the core structure of this compound.
Functionalization: Various functional groups are introduced to the core structure through reactions such as halogenation, alkylation, and acylation.
Purification: The final product is purified using techniques like recrystallization and chromatography to ensure high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Dfldehprosta undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Dfldehprosta has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in cellular signaling and metabolic pathways.
Medicine: this compound is being investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: It is used in the production of polymers, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of Dfldehprosta involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound binds to receptors on the cell surface, triggering a cascade of intracellular events.
Pathways Involved: The compound activates signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular behavior.
Vergleich Mit ähnlichen Verbindungen
Dfldehprosta is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like prostacyclin and epoprostenol share some structural similarities with this compound.
Uniqueness: Unlike these compounds, this compound exhibits higher stability and a broader range of reactivity, making it more versatile in various applications.
Eigenschaften
CAS-Nummer |
80226-91-1 |
|---|---|
Molekularformel |
C20H28F2O5 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
(5Z)-5-[(4S,5S,6aS)-6,6-difluoro-5-hydroxy-4-[(3S)-3-hydroxyoct-1-ynyl]-3a,4,5,6a-tetrahydro-3H-cyclopenta[b]furan-2-ylidene]pentanoic acid |
InChI |
InChI=1S/C20H28F2O5/c1-2-3-4-7-13(23)10-11-15-16-12-14(8-5-6-9-17(24)25)27-19(16)20(21,22)18(15)26/h8,13,15-16,18-19,23,26H,2-7,9,12H2,1H3,(H,24,25)/b14-8-/t13-,15+,16?,18-,19-/m0/s1 |
InChI-Schlüssel |
CBLJBAMYHQOPFV-WEVREMHOSA-N |
Isomerische SMILES |
CCCCC[C@@H](C#C[C@H]1[C@@H](C([C@@H]2C1C/C(=C/CCCC(=O)O)/O2)(F)F)O)O |
Kanonische SMILES |
CCCCCC(C#CC1C2CC(=CCCCC(=O)O)OC2C(C1O)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13408606.png)
![3-[7,13,17-Tris(2-carboxyethyl)-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B13408613.png)
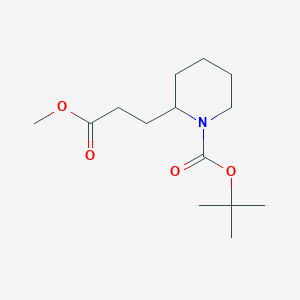



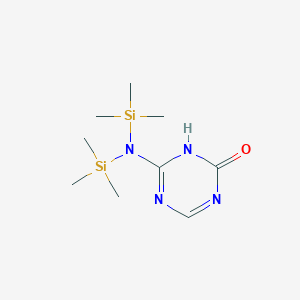

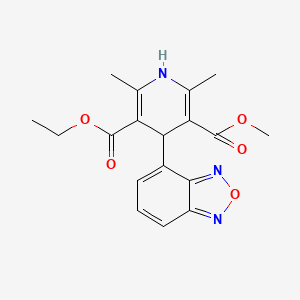
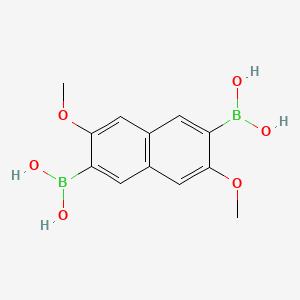

![[4-(2-Formylbenzyloxy)-3-iodophenyl]acetic Acid Methyl Ester](/img/structure/B13408702.png)

